Indium(III) nitrate hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indium(III) nitrate hydrate is a nitrate salt of indium, which forms various hydrates. It is commonly used in the preparation of indium-based substrates for semiconductor devices and other applications. The compound is known for its white solid appearance and high solubility in water .

Métodos De Preparación

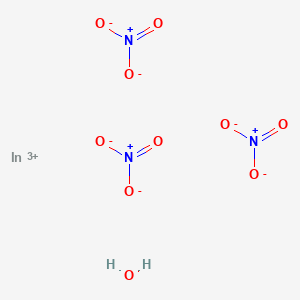

Indium(III) nitrate hydrate is typically produced by dissolving indium metal in concentrated nitric acid, followed by evaporation of the solution. The reaction can be represented as follows :

In+4HNO3→In(NO3)3+NO+2H2O

The hydrate first decomposes to a basic salt and then to indium(III) oxide at around 240°C. Industrial production methods may involve the reaction of anhydrous indium(III) chloride with dinitrogen pentoxide .

Análisis De Reacciones Químicas

Indium(III) nitrate hydrate undergoes various types of chemical reactions, including:

Hydrolysis: Yields indium(III) hydroxide upon hydrolysis.

Reactions with Sodium Tungstate: Forms compounds such as In(OH)WO₄, [In(OH)₂]₂WO₄, NaInWO₄, or In₂(WO₄)₃ depending on the pH.

Common reagents used in these reactions include nitric acid, sodium tungstate, and dinitrogen pentoxide. Major products formed include indium(III) oxide and various indium-based complexes .

Aplicaciones Científicas De Investigación

Indium(III) nitrate hydrate has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of indium(III) nitrate hydrate primarily involves its role as an oxidizing agent. It facilitates the formation of indium oxide nanoparticles and other indium-based compounds through oxidation reactions. The molecular targets and pathways involved include the interaction with reducing agents and the subsequent formation of indium oxide .

Comparación Con Compuestos Similares

Indium(III) nitrate hydrate can be compared with other similar compounds such as:

Gallium(III) nitrate hydrate: Similar in structure and applications but involves gallium instead of indium.

Aluminum nitrate nonahydrate: Another nitrate salt with similar properties but involves aluminum.

Zinc nitrate hydrate: Used in similar applications but involves zinc.

This compound is unique due to its specific applications in the semiconductor industry and its role in the synthesis of indium-based nanoparticles .

Actividad Biológica

Indium(III) nitrate hydrate is a compound that has garnered attention in various fields, particularly in biological and pharmaceutical applications. This article presents a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

This compound can exist in various hydrated forms, with the pentahydrate being the most commonly studied. The compound is produced by dissolving indium metal in concentrated nitric acid, leading to the formation of indium(III) nitrate and water. The structural composition includes octahedral [In(NO3)(H2O)5]²⁺ centers, which are crucial for its interaction with biological systems .

Biological Activity

1. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the potential therapeutic applications of this compound and its complexes. For instance, studies involving thiosemicarbazone ligands have shown that indium complexes exhibit significant cytotoxic effects against various cancer cell lines. The IC50 values for indium complexes were reported as 50 µM for indium and 65 µM for its coordination compounds, indicating moderate cytotoxicity .

2. Antimicrobial Properties

Research has indicated that indium compounds may possess antimicrobial properties. A study focused on the interaction of indium ions with bacterial membranes suggested that these compounds could disrupt membrane integrity, leading to cell death. This property makes this compound a candidate for further exploration in antimicrobial therapies .

Case Studies

Case Study 1: Indium Nitrate in Cancer Therapy

A notable case study investigated the use of this compound in combination with specific ligands to enhance its anticancer properties. The study found that the coordination of thiosemicarbazones to indium significantly increased the cytotoxicity against human cancer cell lines compared to free indium ions. This suggests that ligand modification can enhance the therapeutic potential of indium compounds .

Case Study 2: Indium Nitrate as an Antimicrobial Agent

Another case study explored the efficacy of this compound against pathogenic bacteria. The results demonstrated that formulations containing indium ions exhibited bactericidal activity, particularly against Gram-positive bacteria. This finding supports the hypothesis that indium compounds could be developed into antimicrobial agents .

Table 1: Summary of Biological Activities

Table 2: Structural Characteristics

| Hydrate Form | Composition | Stability |

|---|---|---|

| Pentahydrate | [In(NO3)(H2O)5]²⁺ | Stable at room temperature |

| Trihydrate | Not structurally verified | Less stable |

Propiedades

Número CAS |

13465-14-0 |

|---|---|

Fórmula molecular |

H3InNO4 |

Peso molecular |

195.85 g/mol |

Nombre IUPAC |

indium(3+);trinitrate;hydrate |

InChI |

InChI=1S/In.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |

Clave InChI |

IVULQSOWZDLIPB-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[In+3] |

SMILES canónico |

[N+](=O)(O)[O-].O.[In] |

Key on ui other cas no. |

13465-14-0 |

Pictogramas |

Oxidizer; Irritant |

Números CAS relacionados |

13770-61-1 (Parent) |

Sinónimos |

indium (III) nitrate indium nitrate indium nitrate hydrate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.